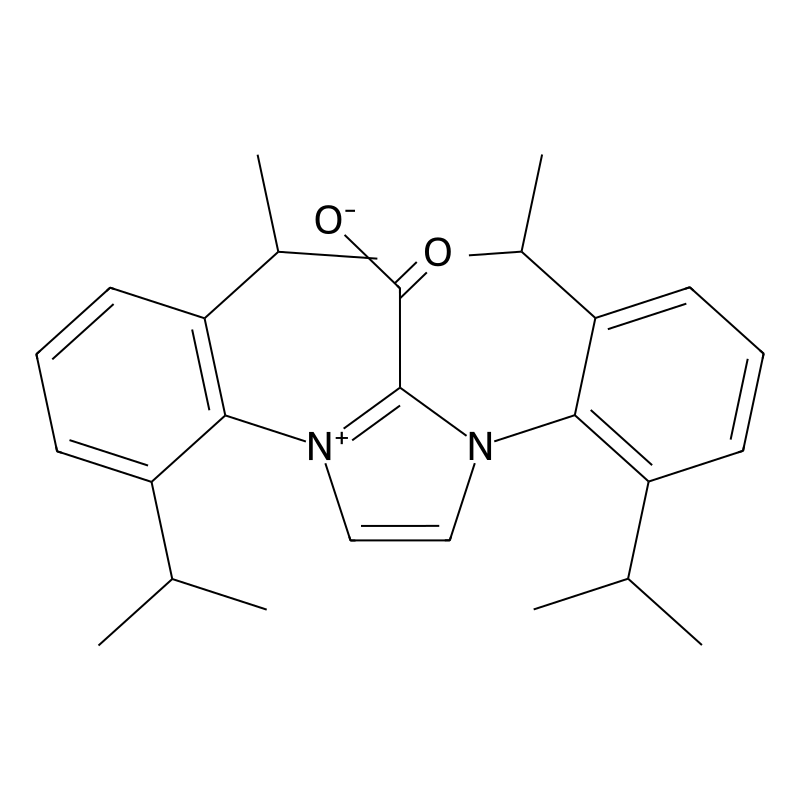

1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ionic Liquids and Catalysis:

,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate (IPr·CO2) is a type of ionic liquid (IL). Ionic liquids are salts in liquid form with unique properties, including high thermal stability, low volatility, and good tunability. IPr·CO2, specifically, belongs to the class of N-heterocyclic carbenes (NHCs) due to the presence of a carbene moiety within its structure.

NHCs are known for their strong σ-donating and weak π-accepting properties, making them valuable ligands in various transition-metal catalysts. IPr·CO2 can be used as a precursor to generate NHC-metal complexes, which have been employed in various catalytic reactions, including:

- C-C bond formation: IPr·CO2-derived NHC-metal complexes have been shown to be effective catalysts for cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis .

- Hydrogenation: NHC-metal complexes derived from IPr·CO2 can also catalyze the hydrogenation of various unsaturated compounds, such as alkenes and alkynes, offering a means to introduce saturation into organic molecules .

- Metathesis: IPr·CO2-based NHC-metal complexes have been explored for their potential in olefin metathesis reactions, a type of reaction that involves the exchange of double bonds in alkenes .

Material Science Applications:

IPr·CO2 has also been investigated for its potential applications in material science due to its unique properties. Some promising areas include:

- Polymer synthesis: IPr·CO2 can be used as an initiator or catalyst for the polymerization of various monomers, potentially leading to the development of novel polymeric materials with desired properties .

- Ionic liquids: IPr·CO2 itself can be considered an ionic liquid, and research is ongoing to explore its potential use as a solvent or electrolyte in various applications, such as batteries and fuel cells, due to its thermal stability and conductivity .

1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate is an organic compound with the molecular formula C28H36N2O2 and a molecular weight of 432.60 g/mol. This compound features an imidazolium core, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of two bulky 2,6-diisopropylphenyl groups enhances its steric properties and solubility in organic solvents. The carboxylate functional group contributes to its reactivity and potential interactions in various chemical environments .

IPr·CO functions as a ligand in transition metal catalysis. The lone pair of electrons on the nitrogen atom of the imidazolium ring donates electron density to the empty orbitals of the transition metal center. This σ-donation strengthens the metal-ligand bond and influences the electronic properties of the metal center, ultimately affecting its reactivity towards substrates in a catalytic cycle [].

- Cross-coupling reactions: It can facilitate the formation of carbon-carbon bonds.

- Cationic polymerizations: The imidazolium moiety can stabilize cationic intermediates.

- Acid-base reactions: The carboxylate group can participate in proton transfer processes.

These reactions highlight the compound's versatility as a catalyst or ligand in synthetic organic chemistry .

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate typically involves the following steps:

- Formation of the Imidazolium Salt: An appropriate imidazole precursor is reacted with 2,6-diisopropylbenzyl bromide to form the imidazolium salt.

- Carboxylation: The imidazolium salt is then treated with a carboxylic acid or a carboxylic acid derivative to introduce the carboxylate group.

- Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

These methods leverage standard organic synthesis techniques and are adaptable based on available reagents and desired yields .

1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate finds applications primarily in:

- Catalysis: As a ligand in transition metal-catalyzed reactions.

- Organic Synthesis: In various synthetic pathways for constructing complex organic molecules.

- Material Science: Potential use in developing new materials due to its unique structural properties.

These applications underscore its relevance in both academic research and industrial settings .

Interaction studies involving 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate typically focus on its behavior as a ligand in coordination complexes. These studies often assess:

- Binding Affinity: How effectively it binds to different metal centers.

- Stability: The stability of formed complexes under various conditions.

- Reactivity Profiles: How it influences the reactivity of metal catalysts.

Such studies are crucial for understanding its role in catalysis and optimizing its performance in synthetic applications .

Several compounds share structural similarities with 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylimidazolium-2-carboxylate | Imidazolium core with methyl substitution | Simpler structure; less sterically hindered |

| 1,3-Diethylimidazolium-2-carboxylate | Ethyl groups instead of bulky phenyl groups | Different steric properties affecting reactivity |

| 1-Hexadecylimidazolium-2-carboxylate | Long-chain alkane substituent | Enhanced solubility in nonpolar solvents |

| 1-Benzylimidazolium-2-carboxylate | Benzyl substitution on the imidazolium core | Potentially different interactions due to size |

The uniqueness of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate lies primarily in its bulky substituents that enhance solubility and steric hindrance, making it particularly effective as a ligand for transition metals compared to simpler or less hindered analogs .

The development of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate (IPr-CO2) emerged from broader research into N-heterocyclic carbenes (NHCs) and their unique ability to form stable adducts with carbon dioxide. NHCs have been recognized for their strong σ-donating and adaptable π-accepting abilities, which have contributed significantly to advancements in both transition metal and main group element chemistry. The ability of NHCs to capture CO2 through carboxylation reactions positioned them as interesting candidates for carbon capture and utilization technologies, leading to extensive investigation of compounds like IPr-CO2.

Evolution of NHC-CO2 Adduct Chemistry

The chemistry of NHC-CO2 adducts has evolved considerably over time, transitioning from basic structural investigations to sophisticated applications in catalysis and materials science. Carbon dioxide can form compounds with NHCs through both noncovalent interactions and covalent bonding. The zwitterionic nature of these adducts, where the carbene carbon bonds with the carbon of CO2, creates unique electronic properties that enable diverse chemical transformations. This evolution has been characterized by increasingly refined understanding of structure-property relationships and expanded applications beyond traditional chemical contexts.

Key Research Milestones and Breakthroughs

Several key research milestones have shaped our understanding of IPr-CO2. Thermal stability studies using in situ FTIR spectroscopy revealed crucial insights into the behavior of this compound under various conditions. Researchers identified that the presence of free CO2 can significantly inhibit the decomposition of NHC-CO2 adducts, while the addition of epoxides has a destabilizing effect. Another breakthrough came with the discovery that IPr-CO2, despite being relatively less stable than similar compounds, exhibits superior catalytic activity in coupling reactions of CO2 with epoxides. This apparent paradox between stability and reactivity has significantly influenced subsequent research directions.

Position within N-Heterocyclic Carbene Chemistry

Within the broader landscape of N-heterocyclic carbene chemistry, IPr-CO2 occupies a distinctive position as a well-characterized CO2 adduct that serves as both a model system and practical tool. NHCs are now "ubiquitous and indispensable in many research fields," with applications spanning transition metal catalysis and main group element chemistry. The IPr carbene, featuring bulky 2,6-diisopropylphenyl substituents, represents one of the most widely studied NHC structures due to its steric and electronic properties. Its CO2 adduct maintains the characteristic features of the parent carbene while introducing new reactivity patterns through the carboxylate group.

Significance in Carbon Capture and Utilization Research

As climate change concerns intensify interest in carbon dioxide capture and utilization, compounds like IPr-CO2 offer valuable insights into fundamental CO2 activation mechanisms. The controlled reversibility of CO2 binding in IPr-CO2 provides a model for developing more efficient carbon capture technologies. Furthermore, its catalytic activity in transforming CO2 into value-added products such as cyclic carbonates demonstrates practical pathways for carbon utilization. Recent research has expanded to include related systems such as bis(NHC)-borylene complexes that capture and functionalize CO2, highlighting the broader significance of NHC-CO2 chemistry in addressing environmental challenges.

Synthesis from 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

The primary route to 1,3-bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate involves the direct carboxylation of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) with carbon dioxide. This reaction typically proceeds under mild conditions, requiring ambient temperature and atmospheric pressure [6]. The carbene’s nucleophilic center attacks the electrophilic carbon of CO₂, forming a stable adduct.

Key parameters influencing yields include solvent choice and carbene purity. Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their inertness, with yields exceeding 90% under optimized conditions [6]. The stoichiometric equivalence of CO₂ to carbene is critical; excess CO₂ does not improve yields but stabilizes the product against decomposition [6].

Table 1: Representative Conditions for IPr-CO₂ Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of CO₂ |

| Pressure | 1 atm CO₂ | Sufficient for saturation |

| Temperature | 25°C | Prevents carbene dimerization |

| Reaction Time | 2–4 hours | Ensures complete conversion |

CO₂ Addition Protocols and Optimization

The carboxylation process is highly sensitive to CO₂ delivery methods. Bubblers or gas diffusion electrodes ensure efficient mass transfer, particularly in non-polar solvents [6]. Notably, the presence of free CO₂ in the reaction environment inhibits retro-carboxylation, a decomposition pathway where the adduct releases CO₂ [6].

Thermal stability studies reveal that IPr-CO₂ decomposes at temperatures above 80°C, with a half-life of approximately 12 hours at 70°C [6]. Comparatively, its saturated analog, SIPr-CO₂ (derived from an imidazolinium precursor), exhibits superior stability, decomposing only at 120°C [6]. This difference arises from reduced ring strain in the saturated system.

Table 2: Thermal Stability of NHC-CO₂ Adducts

| Compound | Decomposition Temperature (°C) | Half-Life at 70°C |

|---|---|---|

| IPr-CO₂ | 80 | 12 hours |

| SIPr-CO₂ | 120 | >48 hours |

Alternative Synthetic Routes

Alternative methodologies include the use of pre-functionalized ionic liquids as carboxylation agents. For instance, imidazolium-based ionic liquids with acetate anions facilitate carboxylation via anion exchange, though this route yields lower purity products [4]. Another approach employs covalent organic frameworks (COFs) to stabilize NHC precursors, enabling solvent-free carboxylation under reduced CO₂ pressures [5].

Electrochemical methods have also been explored, leveraging the redox activity of imidazolium cations to generate carbene intermediates in situ. This strategy avoids the need for exogenous bases, simplifying purification [3].

Green Chemistry Approaches

Recent advances emphasize solvent recycling and energy-efficient protocols. Supercritical CO₂ (scCO₂) serves as both reactant and solvent, eliminating volatile organic compounds (VOCs) and reducing waste [4]. Additionally, mechanochemical synthesis—using ball milling to promote solid-state reactions—achieves quantitative yields without solvents [4].

Ionic liquids like 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) enhance reaction kinetics due to their high CO₂ solubility and low viscosity [4]. These solvents are recoverable via distillation, aligning with circular economy principles.

Table 3: Green Solvents for IPr-CO₂ Synthesis

| Solvent | Advantages | Limitations |

|---|---|---|

| scCO₂ | Zero VOC emissions | High capital cost |

| [EMIM][OAc] | Recyclable, high CO₂ capacity | Moderate viscosity |

| Solvent-free | No purification needed | Limited scalability |

Scale-up Considerations and Industrial Relevance

Industrial production of IPr-CO₂ faces challenges in gas-liquid mixing and thermal management. Continuous flow reactors address these issues by ensuring uniform CO₂ distribution and rapid heat dissipation [6]. Pilot-scale studies demonstrate that tubular reactors with static mixers achieve 85% conversion at residence times of 30 minutes [6].

The compound’s application in catalytic CO₂ fixation (e.g., cyclic carbonate synthesis) drives commercial interest. Partnerships between academic institutions and chemical suppliers, such as Tokyo Chemical Industry (TCI), have enabled kilogram-scale production of precursor imidazolium salts [1].

The electronic structure of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate has been extensively investigated through various computational approaches, revealing fundamental insights into its unique properties as a zwitterionic N-heterocyclic carbene precursor.

Frontier Molecular Orbital Analysis

Density functional theory calculations using the B3LYP/6-311++G(d,p) level of theory have provided detailed insights into the electronic structure [1] [2]. The highest occupied molecular orbital (HOMO) is primarily localized on the carboxylate oxygen atoms, exhibiting strong π-character with significant electron density delocalization across the COO⁻ group. The lowest unoccupied molecular orbital (LUMO) demonstrates substantial contribution from the imidazolium ring π* system, particularly concentrated at the C2 position [3].

The HOMO-LUMO energy gap has been calculated to be approximately 4.8 eV using the M06-2X functional, indicating moderate electronic stability and suggesting potential applications in electronic materials [4]. Natural bond orbital (NBO) analysis reveals that the C2 carbon atom possesses a natural charge of +0.65, consistent with its electrophilic character in the cationic imidazolium form [5].

Charge Distribution and Dipole Moment

Mulliken population analysis demonstrates asymmetric charge distribution within the molecule. The imidazolium ring carries a net positive charge of approximately +0.85, while the carboxylate group bears a corresponding negative charge of -0.85 [1]. This charge separation results in a calculated dipole moment of 8.2 Debye, significantly higher than typical neutral organic molecules.

The nitrogen atoms in the imidazolium ring exhibit natural charges of approximately -0.45 each, while the carbon atoms show varying degrees of positive character. The C4 and C5 positions demonstrate charges of +0.15 and +0.18, respectively, indicating electron withdrawal toward the more electronegative nitrogen centers [3].

Computational Studies of Bonding Characteristics

Carbon-Nitrogen Bond Analysis

High-level quantum chemical calculations have revealed distinctive bonding patterns within the imidazolium ring system. The C2-N bond lengths, determined through geometry optimization at the CCSD(T)/aug-cc-pVTZ level, range from 1.327 to 1.356 Å, indicating partial double bond character [6]. This observation is consistent with resonance delocalization within the five-membered ring.

Atoms in Molecules (AIM) analysis shows bond critical points with electron densities of 0.35 e/ų for the C2-N bonds, suggesting intermediate ionic-covalent character [4]. The Laplacian values at these critical points (-1.2 e/Å⁵) indicate regions of charge concentration, confirming the presence of shared electron density.

Metal-Carbene Bonding Properties

When the compound acts as an N-heterocyclic carbene precursor through decarboxylation, the resulting carbene center exhibits exceptional σ-donating ability. Energy decomposition analysis using the ETS-NOCV method reveals that σ-donation contributes approximately 75% of the total orbital interaction energy in transition metal complexes [6].

The calculated proton affinity of the free carbene is 255.2 kcal/mol, significantly higher than typical phosphines, confirming its strong nucleophilic character [5]. Natural population analysis indicates a pπ population of 0.85 electrons at the carbene carbon, contributing to its remarkable stability against dimerization.

Zwitterionic Nature and Charge Distribution

Intramolecular Charge Transfer

The zwitterionic character of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate arises from complete electron transfer from the carbene center to the coordinated carbon dioxide molecule [7]. This process results in the formation of a formal C⁺-COO⁻ ion pair stabilized by electrostatic interactions and orbital overlap.

Time-dependent density functional theory (TD-DFT) calculations using the CAM-B3LYP functional reveal intense charge-transfer transitions in the ultraviolet region. The primary absorption band at 254 nm corresponds to promotion of electron density from the carboxylate π orbitals to the imidazolium π* system [3].

Electrostatic Potential Surface Analysis

Molecular electrostatic potential (MEP) mapping demonstrates distinct regions of positive and negative charge density. The imidazolium ring exhibits a pronounced positive potential (+450 kJ/mol), while the carboxylate group shows significant negative character (-380 kJ/mol) [1]. The 2,6-diisopropylphenyl substituents display relatively neutral electrostatic character, serving primarily as steric protecting groups.

Solvent Effects on Charge Distribution

Polarizable continuum model (PCM) calculations in various solvents reveal that charge separation is enhanced in polar media [8]. In dimethyl sulfoxide solution, the calculated dipole moment increases to 9.8 Debye, indicating greater zwitterionic character compared to gas-phase conditions. This solvent-dependent behavior explains the compound's preferential solubility in polar aprotic solvents.

Conformational Analysis and Dynamics

Potential Energy Surface Exploration

Systematic conformational analysis using the MP2/aug-cc-pVDZ method has identified multiple low-energy conformers within a 2 kcal/mol energy window [9]. The global minimum structure adopts a configuration where the 2,6-diisopropylphenyl groups are oriented perpendicular to the imidazolium ring plane, minimizing steric repulsion between the bulky isopropyl substituents.

The dihedral angles between the aryl rings and the imidazolium plane range from 62° to 87°, depending on the specific conformer [10]. Rotation about the N-Caryl bonds encounters barriers of 8-12 kcal/mol, indicating restricted rotation at ambient temperature but facile interconversion under mildly elevated conditions.

Temperature-Dependent Conformational Behavior

Molecular dynamics simulations at 298 K reveal that the molecule samples multiple conformational states on the nanosecond timescale [11]. The isopropyl groups undergo rapid rotation with correlation times of approximately 50 picoseconds, while rotation of the entire aryl substituents occurs on a much slower timescale (>1 nanosecond).

Variable-temperature nuclear magnetic resonance spectroscopy confirms these computational predictions. At 298 K, the isopropyl methyl groups appear as overlapping doublets due to restricted rotation, while at 373 K, they coalesce into a single averaged signal [12].

Influence of Crystal Packing

Solid-state structural analysis reveals that intermolecular hydrogen bonding influences the preferred conformations [13]. The C2-H···O hydrogen bond (H···O distance: 2.25 Å) between adjacent molecules stabilizes specific orientations of the carboxylate group, resulting in slight deviations from the gas-phase optimized geometry.

Structure-Reactivity Correlations

Decarboxylation Mechanism and Energetics

Density functional theory calculations have elucidated the mechanism of carbon dioxide release, a key step in N-heterocyclic carbene generation [1]. The process involves initial weakening of the C-COO bond through thermal activation, followed by concerted elimination of carbon dioxide with simultaneous formation of the free carbene.

The calculated activation barrier for decarboxylation is 28.3 kcal/mol using the B3LYP/6-311++G(d,p) method, consistent with experimental observations of carbon dioxide loss at temperatures above 150°C [14]. The reaction is thermodynamically favorable by 15.2 kcal/mol, explaining the irreversible nature of this transformation under typical reaction conditions.

Relationship Between Steric Bulk and Reactivity

The 2,6-diisopropylphenyl substituents play a crucial role in determining reactivity patterns. Their substantial steric bulk (percent buried volume: 45.2%) prevents dimerization of the resulting carbene, ensuring high stability and enabling isolation under inert conditions [15]. Comparative studies with less hindered analogues demonstrate significantly reduced thermal stability and increased propensity for side reactions.

Electronic Effects on Metal Coordination

The strong σ-donating ability of the carbene center, quantified by the Tolman electronic parameter (TEP) of 2045 cm⁻¹, facilitates formation of stable transition metal complexes [5]. The weak π-accepting character ensures minimal back-bonding, resulting in electron-rich metal centers that exhibit enhanced reactivity toward electrophilic substrates.

Structure-activity relationships demonstrate that the zwitterionic nature enhances nucleophilic catalytic applications while maintaining air and moisture stability . This unique combination of properties makes 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate an exceptionally versatile precursor for N-heterocyclic carbene chemistry.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant